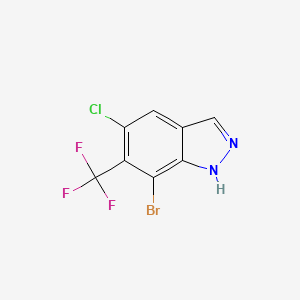
7-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole is a halogenated indazole derivative characterized by the presence of bromine, chlorine, and trifluoromethyl groups on its indazole ring structure. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole typically involves multi-step organic reactions starting from simpler indazole derivatives. One common approach is the halogenation of indazole using bromine and chlorine sources under controlled conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale halogenation reactions, often using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 7-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The halogen atoms on the indazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of indazole-5,6-dione derivatives.
Reduction: Production of indazole derivatives with reduced halogen content.
Substitution: Introduction of various functional groups such as amino, hydroxyl, or alkyl groups.
科学的研究の応用
Chemistry: In synthetic organic chemistry, 7-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole serves as a versatile intermediate for the construction of complex molecules. Its halogenated structure makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, which are widely used in the synthesis of biologically active compounds.
Biology and Medicine: This compound has shown potential in biological research, particularly in the development of new pharmaceuticals. Its structural features may contribute to biological activity, making it a candidate for drug discovery and development. Studies have explored its use in targeting specific enzymes or receptors involved in disease processes.
Industry: In the chemical industry, this compound is used as a building block for the synthesis of agrochemicals, dyes, and other industrial chemicals. Its unique properties make it valuable in the production of high-performance materials.
作用機序
The mechanism by which 7-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors. The halogen atoms and trifluoromethyl group can enhance binding affinity and selectivity, leading to desired biological outcomes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their activity and influencing cellular responses.
類似化合物との比較
2-Bromo-6-chloro-4-(trifluoromethyl)anilin: This compound shares similar halogenated features but differs in its aniline structure.
5-Chloro-6-(trifluoromethyl)-1H-indazole: A closely related indazole derivative without the bromine atom.
Uniqueness: 7-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole stands out due to its combination of bromine, chlorine, and trifluoromethyl groups on the indazole ring. This unique structure provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
特性
分子式 |
C8H3BrClF3N2 |
|---|---|
分子量 |
299.47 g/mol |
IUPAC名 |
7-bromo-5-chloro-6-(trifluoromethyl)-1H-indazole |
InChI |
InChI=1S/C8H3BrClF3N2/c9-6-5(8(11,12)13)4(10)1-3-2-14-15-7(3)6/h1-2H,(H,14,15) |
InChIキー |
GDXMKVGJLJMBEI-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=NNC2=C(C(=C1Cl)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


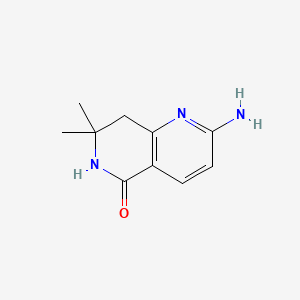
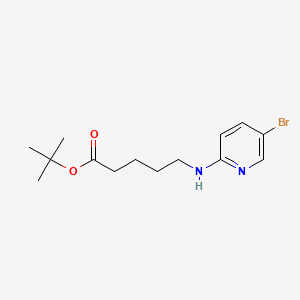
![methyl 2-[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B15364420.png)
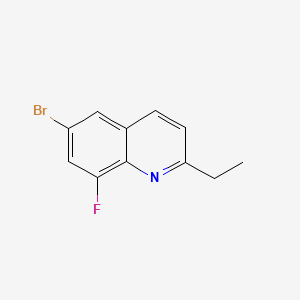
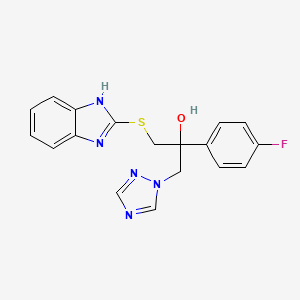
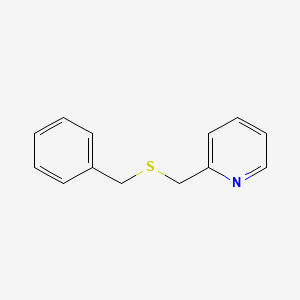

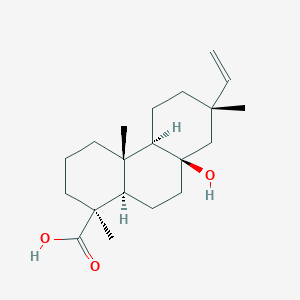
![3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one](/img/structure/B15364444.png)
![Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B15364446.png)
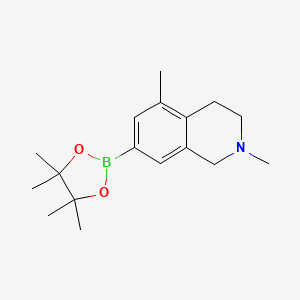
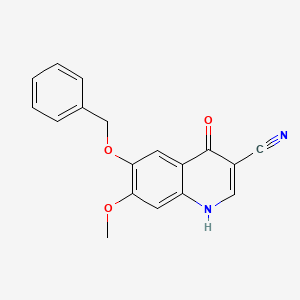
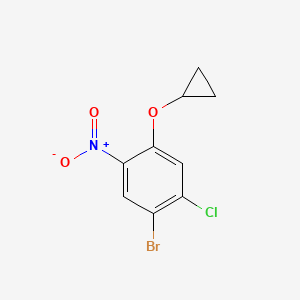
![n-[2-(4-Chlorophenyl)benzofuran-5-yl]acetamidine](/img/structure/B15364458.png)
